molecular formula C10H6FN3O B10845575 7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one

7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one

Cat. No.: B10845575
M. Wt: 203.17 g/mol
InChI Key: XTXHKKBSLRGOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is characterized by its unique structure, which includes a fused imidazole and quinoline ring system with a fluorine atom at the 7th position. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with ethyl 2-fluoroacetate under basic conditions to form the intermediate, which is then cyclized using a suitable dehydrating agent to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6FN3O

Molecular Weight

203.17 g/mol

IUPAC Name

7-fluoro-1,3-dihydroimidazo[4,5-b]quinolin-2-one

InChI

InChI=1S/C10H6FN3O/c11-6-1-2-7-5(3-6)4-8-9(12-7)14-10(15)13-8/h1-4H,(H2,12,13,14,15)

InChI Key

XTXHKKBSLRGOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C2C=C1F)NC(=O)N3

Origin of Product

United States

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